3,7,11-Trimethyldodec-10-enal
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Overview
Description
3,7,11-Trimethyldodec-10-enal is an organic compound with the molecular formula C15H28O It is characterized by the presence of an aldehyde group and multiple methyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodec-10-enal typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 3,7,11-trimethyldodec-1,4,6,10-tetraene-3-ol with triarylphosphine . This reaction is carried out under specific conditions to ensure the formation of the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving advanced techniques such as distillation and chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyldodec-10-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and catalysts can be employed depending on the desired substitution.
Major Products
Oxidation: Formation of 3,7,11-Trimethyldodecanoic acid.
Reduction: Formation of 3,7,11-Trimethyldodecan-10-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,7,11-Trimethyldodec-10-enal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyldodec-10-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,7,11-Trimethyldodec-1-ene
- 3,7,11-Trimethyldodec-2-ene
- 3,7,11-Trimethyldodec-3-ene
Uniqueness
3,7,11-Trimethyldodec-10-enal is unique due to the position of its double bond and the presence of an aldehyde group
Properties
CAS No. |
63315-19-5 |
---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
3,7,11-trimethyldodec-10-enal |
InChI |
InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,12,14-15H,5-6,8-11H2,1-4H3 |
InChI Key |
IMTLEKVUFSPLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)CC=O)CCC=C(C)C |
Origin of Product |
United States |
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